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For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of RNA is a cornerstone of modern molecular biology, enabling the

development of RNA-based therapeutics, diagnostics, and research tools. A critical aspect of

this process is the strategic use of protecting groups to ensure the fidelity and efficiency of

oligonucleotide assembly. While the standard approach utilizing a 5'-O-dimethoxytrityl (DMT)

and a 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group has been a workhorse in the field,

several alternative strategies have emerged, offering distinct advantages in terms of yield,

purity, and the synthesis of long or complex RNA molecules. This guide provides an objective

comparison of the traditional 2'-TBDMS protection with two prominent alternatives: 2'-O-

triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl orthoester (ACE).

The Central Challenge: Protecting the 2'-Hydroxyl
Group
The presence of the 2'-hydroxyl group in ribonucleosides, absent in deoxyribonucleosides,

introduces a significant challenge in RNA synthesis. This reactive group must be effectively

masked during the phosphoramidite coupling reaction to prevent unwanted side reactions,

such as chain branching and cleavage. The ideal 2'-protecting group should be stable

throughout the synthesis cycles and be removed under conditions that do not compromise the

integrity of the newly synthesized RNA strand.
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Performance Comparison of 2'-Hydroxyl Protecting
Groups
The choice of a 2'-hydroxyl protecting group significantly impacts several key performance

indicators in RNA synthesis. The following table summarizes the quantitative data available for

the 2'-TBDMS, 2'-TOM, and 2'-ACE protection strategies.

Performance Metric 2'-O-TBDMS 2'-O-TOM 2'-O-ACE

Average Stepwise

Coupling Efficiency
~97-99%[1] >99% >99%[2]

Typical Coupling Time 5 - 15 minutes[3]
Comparable to DNA

synthesis (< 2 min)[4]
< 60 seconds[5]

Deprotection

Conditions

Fluoride source (e.g.,

TBAF, TEA·3HF)

Fluoride source (e.g.,

TBAF)[6]

Mildly acidic (pH 3.8)

[2]

Deprotection Time
2.5 hours at 65°C

(TEA·3HF)[7]

Varies with fluoride

source
30 minutes at 60°C[2]

Suitability for Long

RNA Synthesis (>40

nt)

Limited due to

decreasing yields[2]

Well-suited,

demonstrated for up

to 84-mers[4]

Well-suited,

demonstrated for

>100-mers[2]

Key Advantages
Well-established,

cost-effective

High coupling

efficiency, fast

coupling, stable

amidites

Very high coupling

efficiency, extremely

fast coupling, mild

deprotection, water-

soluble protected

oligos

Key Disadvantages

Longer coupling

times, potential for

silyl group migration,

harsher

deprotection[8]

Hydrophobic nature of

protected oligos can

complicate

purification[8]

Requires a 5'-silyl

protecting group and

modified synthesizer

for fluoride-based 5'-

deprotection
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The following diagrams and protocols outline the key steps in RNA synthesis utilizing the 2'-

TBDMS, 2'-TOM, and 2'-ACE protecting groups.

Standard 2'-O-TBDMS Protection Workflow
The traditional method for RNA synthesis relies on the acid-labile 5'-DMT group and the

fluoride-labile 2'-TBDMS group.

Solid-Phase Synthesis Cycle

Deprotection

1. Detritylation (Acid)

2. Coupling

Remove 5'-DMT

3. Capping

Add 2'-TBDMS Amidite
4. OxidationCap Unreacted 5'-OH

Oxidize P(III) to P(V)

1. Base & Phosphate
Deprotection (Ammonia/Methylamine)

2. 2'-TBDMS Removal
(Fluoride Source)

cluster_synthesis cluster_deprotection

Click to download full resolution via product page

2'-TBDMS RNA Synthesis Workflow

Synthesis Cycle:

Detritylation: The 5'-DMT group is removed by treatment with an acid (e.g., trichloroacetic

acid in dichloromethane) to free the 5'-hydroxyl group for the next coupling step.

Coupling: The 2'-TBDMS protected phosphoramidite is activated (e.g., with 5-

benzylmercapto-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing RNA

chain.[3]
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Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester

using an oxidizing agent (e.g., iodine and water).

Deprotection:

Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous

ammonia and ethanolic methylamine to cleave the oligonucleotide from the support and

remove the protecting groups from the nucleobases and the phosphate backbone.[3]

2'-TBDMS Removal: The 2'-TBDMS groups are removed by treatment with a fluoride source,

such as triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO, typically for 2.5

hours at 65°C.[7]

2'-O-TOM Protection Workflow
The 2'-TOM chemistry is designed to overcome the steric hindrance associated with the

TBDMS group, leading to faster and more efficient coupling.

Solid-Phase Synthesis Cycle

Deprotection

1. Detritylation (Acid)

2. Coupling

Remove 5'-DMT

3. Capping

Add 2'-TOM Amidite
4. OxidationCap Unreacted 5'-OH

Oxidize P(III) to P(V)

1. Base & Phosphate
Deprotection (Methylamine in Ethanol/Water)

2. 2'-TOM Removal
(TBAF in THF)

cluster_synthesis cluster_deprotection
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2'-TOM RNA Synthesis Workflow

Synthesis Cycle:

The synthesis cycle for 2'-TOM is very similar to that of 2'-TBDMS, utilizing the same

phosphoramidite chemistry. The key difference lies in the structure of the 2'-protecting group on

the phosphoramidite monomer, which allows for faster coupling times.

Deprotection:

Cleavage and Base Deprotection: The support is treated with a solution of methylamine in

ethanol/water to cleave the RNA from the support and remove the base and phosphate

protecting groups.[6]

2'-TOM Removal: The 2'-TOM groups are removed by treatment with 1 M

tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6]

2'-O-ACE Protection Workflow
The 2'-ACE chemistry represents a significant departure from the silyl-based protection

strategies, employing an acid-labile orthoester for the 2'-hydroxyl and a fluoride-labile silyl ether

for the 5'-hydroxyl. This orthogonal protection scheme allows for very mild deprotection

conditions.
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Solid-Phase Synthesis Cycle

Deprotection

1. 5'-Desilylation (Fluoride)

2. Coupling

Remove 5'-Silyl

3. Capping

Add 2'-ACE Amidite
4. OxidationCap Unreacted 5'-OH

Oxidize P(III) to P(V)

1. Phosphate Deprotection (S2Na2) 2. Base Deprotection & Cleavage (Methylamine) 3. 2'-ACE Removal (Aqueous Acid)
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2'-ACE RNA Synthesis Workflow

Synthesis Cycle:

5'-Desilylation: The 5'-silyl protecting group is removed with a fluoride source.

Coupling: The 2'-ACE phosphoramidite is activated and coupled to the free 5'-hydroxyl

group.

Capping: Unreacted 5'-hydroxyls are capped.

Oxidation: The phosphite triester is oxidized to a phosphate triester.

Deprotection:

Phosphate Deprotection: The methyl protecting groups on the phosphates are removed

using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF.

[5]
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Cleavage and Base Deprotection: The RNA is cleaved from the support, and the exocyclic

amine protecting groups are removed by treatment with 40% aqueous methylamine for 10

minutes at 55°C.[5]

2'-ACE Removal: The 2'-ACE groups are removed under mild acidic conditions (e.g., pH 3.8

buffer) at 60°C for 30 minutes.[2]

Conclusion
The choice of 2'-hydroxyl protection strategy is a critical decision in RNA synthesis, with

significant implications for the yield, purity, and length of the final product. While the traditional

2'-TBDMS method remains a viable and cost-effective option, the development of alternative

protecting groups like 2'-TOM and 2'-ACE has provided researchers with powerful tools to

overcome some of the limitations of the standard approach.

2'-TOM offers a significant improvement in coupling efficiency and speed over 2'-TBDMS,

making it well-suited for the synthesis of longer RNA molecules.

2'-ACE chemistry provides the fastest coupling times and exceptionally mild deprotection

conditions, which is particularly advantageous for the synthesis of very long and sensitive

RNA sequences. The water solubility of the 2'-ACE protected oligonucleotides also simplifies

their handling and purification.

Ultimately, the optimal choice of 2'-protecting group will depend on the specific requirements of

the application, including the desired length and purity of the RNA, as well as the available

instrumentation and budget. This guide provides the necessary data and protocols to enable an

informed decision for your research and development needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7436257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7436257/
https://cdn.technologynetworks.com/ep/pdfs/the-chemical-synthesis-of-long-and-highly-modified-rna-using-2-ace-chemistry.pdf
https://www.kulturkaufhaus.de/annot/564C42696D677C7C393738313538383239323333397C7C504446.pdf?sq=1
https://www.glenresearch.com/reports/gr11-22
https://horizondiscovery.com/-/media/Files/Horizon/resources/Application-notes/2-ace-rna-synth-chem-appnote.pdf
https://atdbio.com/nucleic-acids-book/RNA-oligonucleotide-synthesis
https://www.glenresearch.com/reports/gr19-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC1904286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1904286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1904286/
https://www.benchchem.com/product/b1595154#alternative-methods-to-2-5-trityl-protection-in-rna-synthesis
https://www.benchchem.com/product/b1595154#alternative-methods-to-2-5-trityl-protection-in-rna-synthesis
https://www.benchchem.com/product/b1595154#alternative-methods-to-2-5-trityl-protection-in-rna-synthesis
https://www.benchchem.com/product/b1595154#alternative-methods-to-2-5-trityl-protection-in-rna-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1595154?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

